![molecular formula C4H8N6S2 B605807 Azidoethyl-SS-ethylazide CAS No. 352305-38-5](/img/structure/B605807.png)
Azidoethyl-SS-ethylazide
Overview
Description
Azidoethyl-SS-ethylazide is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
Azidoethyl-SS-ethylazide is used in the synthesis of antibody-drug conjugates (ADCs). It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Azidoethyl-SS-ethylazide is C4H8N6S2. It has a molecular weight of 204.3 g/mol .Chemical Reactions Analysis
Azidoethyl-SS-ethylazide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
Azidoethyl-SS-ethylazide has a molecular weight of 204.3 g/mol. It has a molecular formula of C4H8N6S2 . It has a topological polar surface area of 79.3 Ų .Scientific Research Applications
Drug Delivery Research
Azidoethyl-SS-ethylazide is a superior compound that is designed to facilitate studies and accelerate scientific discoveries in drug delivery research . It’s used to drive drug delivery research forward, providing a platform for the development of more effective and targeted therapeutic strategies .
Synthesis of Antibody-Drug Conjugates (ADCs)
Azidoethyl-SS-ethylazide is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
Click Chemistry Reagent
Azidoethyl-SS-ethylazide is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This makes it a valuable tool in the field of bioconjugation, particularly in the development of novel biomaterials and therapeutic agents .
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Azidoethyl-SS-ethylazide can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . SPAAC is a type of click chemistry, a term used to describe a variety of high yield reactions which are simple to perform, wide in scope, create only byproducts which can be removed without chromatography, are stereospecific, simple to analyze, and can be conducted in easily removable or benign solvents .
Crosslinker in Click Chemistry
Azidoethyl-SS-ethylazide is a Click Chemistry-ready crosslinker . It contains a cleavable disulfide bond and azide groups that enable Click Chemistry . This makes it a valuable tool in the field of bioconjugation, particularly in the development of novel biomaterials and therapeutic agents .
Facilitator of Disulfide Cleavable Linker
Azidoethyl-SS-ethylazide is a disulfide cleavable linker . This means it can be used to create a bond that can be broken under certain conditions, allowing for the release of a drug or other molecule in a controlled manner .
Mechanism of Action
Target of Action
Azidoethyl-SS-ethylazide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are molecules containing Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .
Mode of Action
Azidoethyl-SS-ethylazide contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents . In addition to CuAAc, Azidoethyl-SS-ethylazide can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
As a cleavable adc linker, it plays a crucial role in the mechanism of action of adcs . ADCs are designed to harness the targeting ability of monoclonal antibodies by linking them to cytotoxic agents . The ADCs can bind to antigens on the surface of cancer cells and be internalized, leading to the release of the cytotoxic drug .
Result of Action
The result of Azidoethyl-SS-ethylazide’s action is the formation of ADCs . These ADCs are comprised of an antibody to which is attached an ADC cytotoxin through the ADC linker . This allows the cytotoxic drug to be specifically delivered to target cells, thereby reducing the impact on healthy cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-azido-2-(2-azidoethyldisulfanyl)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6S2/c5-9-7-1-3-11-12-4-2-8-10-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKSDZXTWAVSIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.